2-(Diphenylphosphino)-2',4',6'-triisopropylbiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

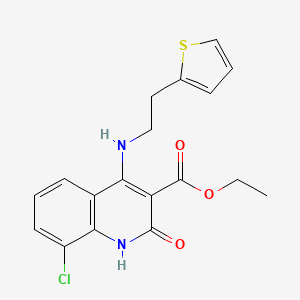

2-(Diphenylphosphino)-2',4',6'-triisopropylbiphenyl is a compound notable for its structural complexity and chemical properties, which make it a candidate for various applications in coordination chemistry and catalysis. Although the specific compound is not directly cited in the available literature, related phosphine derivatives have been extensively studied for their unique conformational features, coordination properties, and applications in forming complexes with metals.

Synthesis Analysis

Synthesis of compounds closely related to 2-(Diphenylphosphino)-2',4',6'-triisopropylbiphenyl typically involves reactions between phosphorus halides and organolithium or Grignard reagents. For example, the synthesis of related diphosphine compounds can be achieved by treating PCl3 with an excess of the corresponding organolithium reagent, yielding products that are stable to P-P cleavage due to steric hindrance from bulky substituents (Brady et al., 2000).

Molecular Structure Analysis

The molecular structure of phosphine derivatives is characterized by their conformational flexibility and the spatial arrangement of the phosphino group. The structure analysis of such compounds reveals significant details about their stereochemistry and electronic properties, which are crucial for their coordination behavior. For example, certain phosphine derivatives demonstrate unique conformational features that influence their coordination to metals, as observed in compounds with similar structural motifs (Ito, Nishide, & Yoshifuji, 2006).

Chemical Reactions and Properties

Phosphine derivatives participate in a wide range of chemical reactions, including coordination to transition metals, serving as ligands in catalytic systems, and undergoing transformations that modify their chemical properties. The ability to form complexes with metals, such as copper(I), showcases their versatile coordination chemistry and potential applications in catalysis (Ananthnag, Mague, & Balakrishna, 2015).

Scientific Research Applications

Peptide Synthesis

The 2-(diphenylphosphino)ethyl group, a related compound, is used for carboxyl-protection in peptide chemistry. This group is introduced through esterification and is stable under standard conditions for peptide synthesis. Deprotection occurs under mild conditions, indicating its utility in sensitive chemical environments (Chantreux et al., 1984).

Catalysis in Asymmetric Transfer Hydrogenation

Ruthenium(II) complexes containing optically active P,N,O-Tridentate ligands, including derivatives of diphenylphosphino, have been synthesized. These complexes are used in catalytic asymmetric transfer hydrogenation, showcasing the role of such ligands in facilitating selective chemical reactions (Yang et al., 1997).

Homogeneous Asymmetric Hydrogenation

Derivatives of diphenylphosphino, such as diphenylphosphine and diphenylphosphinite derivatives of sugars, are synthesized for use in homogeneous asymmetric hydrogenations. They serve as catalysts in the hydrogenation of various prochiral olefins, demonstrating their importance in stereoselective synthesis (YamashitaMitsuji et al., 1982).

Suzuki-Miyaura Coupling Processes

2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine, a related ligand, has shown unprecedented activity in Suzuki-Miyaura coupling reactions. The ligand structure significantly influences the coupling process, suggesting similar potential roles for 2-(diphenylphosphino)-2',4',6'-triisopropylbiphenyl in these reactions (Barder et al., 2005).

Coordination Chemistry

The coordination chemistry of bifunctional 2-(diphenylphosphino)pyridine N,P-dioxides has been studied, including its interaction with dioxouranium(VI). This research provides insights into the complexation behavior of diphenylphosphino derivatives with metals, which is crucial in developing new metal-ligand complexes (McCabe et al., 1987).

Copper-Catalyzed Asymmetric Conjugate Addition

Atropisomeric diphosphines, including bis(diphenylphosphino) derivatives, have been used in copper-catalyzed asymmetric conjugate additions. These ligands show high efficiency and enantioselectivity, indicating their potential in stereoselective synthesis (Morin et al., 2015).

Rhodium Catalysis

Novel tripodal ligands, including 3-diphenylphosphino derivatives, have been used in Rh-catalyzed cross-coupling reactions. These ligands enhance the efficiency of the catalytic process, demonstrating the versatility of diphenylphosphino compounds in various types of catalysis (Ejiri et al., 2010).

Steric and Electronic Characterization

Studies on bulky and electron-rich dialkylbiarylphosphines, including 2-(diphenylphosphino)-2',4',6'-triisopropylbiphenyl, provide insights into their steric and electronic properties. This information is vital for understanding their behavior in various catalytic and coordination chemistry applications (Diebolt et al., 2011).

Insights into Catalytic Activity and Stability

A comparative study of catalyst systems based on monophosphinobiaryl ligands, including 2-(diphenylphosphino)-2',4',6'-triisopropylbiphenyl, reveals insights into the origin of their high activity and stability in Pd-catalyzed C-N bond formation. The bulk of the ligand significantly influences the catalytic activity and stability (Strieter et al., 2003).

Palladium-Catalyzed CN Coupling Reactions

The use of 2,6-bis(diphenylphosphino)pyridine, a related ligand, in palladium-catalyzed C-N coupling reactions of aryl halides with amines, demonstrates the effectiveness of diphenylphosphino derivatives in facilitating these reactions (Nadri et al., 2014).

Mechanism of Action

Target of Action

Similar compounds like 2-diphenylphosphinobenzoic acid are known to be components of catalysts used for processes such as the shell higher olefin process .

Mode of Action

Phosphine ligands, in general, are known to bind to metal centers in catalysts and facilitate various chemical reactions .

Biochemical Pathways

Phosphine ligands are often used in catalysis, suggesting they may play a role in various chemical transformations .

Result of Action

As a phosphine ligand, it likely plays a role in facilitating chemical reactions when used as part of a catalyst .

properties

IUPAC Name |

diphenyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-25H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCULUUWFPUUYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diphenylphosphino)-2',4',6'-triisopropylbiphenyl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2480053.png)

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2480066.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)

![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)